2-(3,3-Difluoropyrrolidin-1-yl)-5-(trifluoromethyl)pyridine
Overview
Description
2-(3,3-Difluoropyrrolidin-1-yl)-5-(trifluoromethyl)pyridine is a chemical compound that features a pyridine ring substituted with a trifluoromethyl group and a difluoropyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)-5-(trifluoromethyl)pyridine typically involves the reaction of a pyridine derivative with a difluoropyrrolidine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the pyridine derivative is coupled with a difluoropyrrolidine derivative in the presence of a palladium catalyst and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluoropyrrolidin-1-yl)-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted pyridine or difluoropyrrolidinyl derivatives .
Scientific Research Applications
2-(3,3-Difluoropyrrolidin-1-yl)-5-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activity and interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,3-Difluoropyrrolidin-1-yl)-6-(trifluoromethyl)pyridine
- (3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone
- (2R)-2-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine
Uniqueness
2-(3,3-Difluoropyrrolidin-1-yl)-5-(trifluoromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-(3,3-difluoropyrrolidin-1-yl)-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F5N2/c11-9(12)3-4-17(6-9)8-2-1-7(5-16-8)10(13,14)15/h1-2,5H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYKZQOQFBTUSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=NC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F5N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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